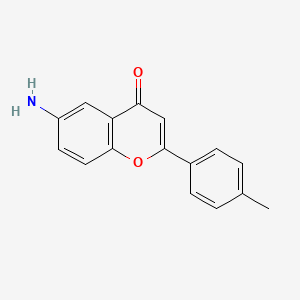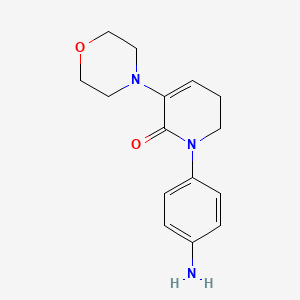
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” is a chemical compound with the molecular formula C15H19N3O2 . It has a molecular weight of 273.33 g/mol . The IUPAC name for this compound is 1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one .
Molecular Structure Analysis
The molecular structure of “1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” can be represented by the canonical SMILES string: C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N . The InChI representation is InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” are not available, compounds with similar structures such as 1-(4-substituted-aminophenyl) ethanones have been used in the synthesis of various heterocyclic systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” include a molecular weight of 273.33 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The topological polar surface area is 58.8 Ų .
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Electrochromic Polyimides
- Summary of the Application: The compound is used in the synthesis of novel electrochromic aromatic polyimides . These polyimides change color when a voltage is applied, a property known as electrochromism .
- Methods of Application: The compound is used in a two-step polymerization process to synthesize two novel electrochromic aromatic polyimides . The polyimide films are then prepared on ITO-conductive glass by electrostatic spraying .
- Results or Outcomes: The synthesized polyimides showed a noticeable color change from original yellow to dark blue and green when a voltage was applied . The switching/bleaching times of the films were 13 s/16 s and 13.9 s/9.5 s, respectively .
Application 2: Mechanical Parameter Extraction via Molecular Dynamics Simulation
- Summary of the Application: The compound is used in molecular dynamics simulations to assess the predictive capability of mechanical properties of polyimides .
- Methods of Application: All-atom molecular dynamics simulations are performed for materials like Kapton® and PMDA-BIA . The OPLS-AA force field is used to describe these polyimides with respect to their Young’s modulus and Poisson’s ratio .
- Results or Outcomes: The simulations almost perfectly replicate the results from real-world experimental data and are in line with predictions using other MD force fields .
Application 3: Synthesis of Novel Electrochromic Polyimides with Benzimidazole Substituents
- Summary of the Application: The compound is used in the synthesis of novel electrochromic aromatic polyimides with pendent benzimidazole group .
- Methods of Application: The compound is used in a two-step polymerization process to synthesize two novel electrochromic aromatic polyimides . The polyimide films are then prepared on ITO-conductive glass by electrostatic spraying .
- Results or Outcomes: The synthesized polyimides showed a noticeable color change from original yellow to dark blue and green when a voltage was applied . The switching/bleaching times of the films were 13 s/16 s and 13.9 s/9.5 s, respectively .
Application 4: Extraction of Mechanical Parameters via Molecular Dynamics Simulation
- Summary of the Application: The compound is used in molecular dynamics simulations to assess the predictive capability of mechanical properties of polyimides .
- Methods of Application: All-atom molecular dynamics simulations are performed for materials like Kapton® and PMDA-BIA . The OPLS-AA force field is used to describe these polyimides with respect to their Young’s modulus and Poisson’s ratio .
- Results or Outcomes: The simulations almost perfectly replicate the results from real-world experimental data and are in line with predictions using other MD force fields .
Application 5: Synthesis of Novel Electrochromic Polyimides with Benzimidazole Substituents
- Summary of the Application: The compound is used in the synthesis of novel electrochromic aromatic polyimides with pendent benzimidazole group .
- Methods of Application: The compound is used in a two-step polymerization process to synthesize two novel electrochromic aromatic polyimides . The polyimide films are then prepared on ITO-conductive glass by electrostatic spraying .
- Results or Outcomes: The synthesized polyimides showed a noticeable color change from original yellow to dark blue and green when a voltage was applied . The switching/bleaching times of the films were 13 s/16 s and 13.9 s/9.5 s, respectively .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGIGSPFTMLIMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

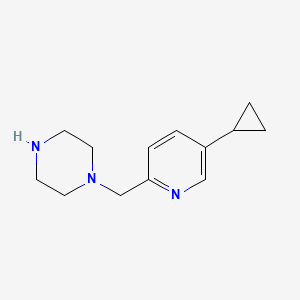
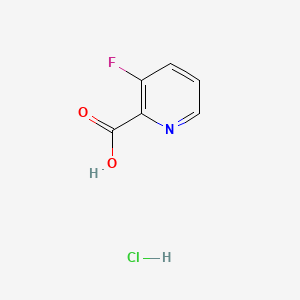
![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)
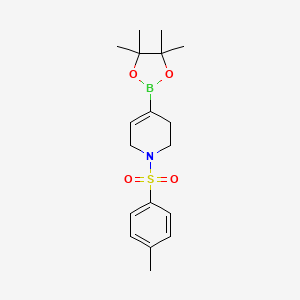
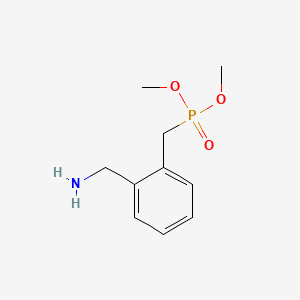
![2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B596041.png)
![Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B596042.png)

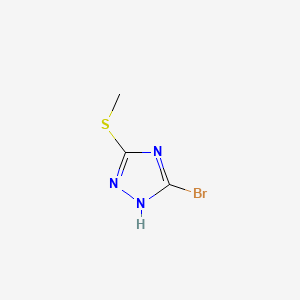
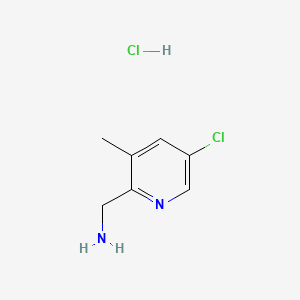
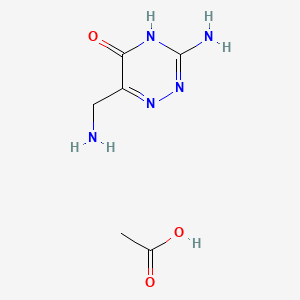
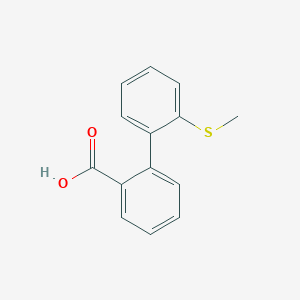
![1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B596055.png)
